molecular formula C16H20N4O4 B2656472 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1797288-02-8

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2656472
CAS RN: 1797288-02-8
M. Wt: 332.36
InChI Key: PQOGNSABHREUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

Carcinogenicity studies on compounds with structural similarities, focusing on nitrofurans and related compounds, have shown varied tumor incidences in animal models. These studies highlight the potential biological effects of such compounds, which could inform safety assessments and regulatory decisions for related chemical entities (Cohen et al., 1975).

Energetic Material Synthesis

Research into the synthesis of insensitive energetic materials based on furazan derivatives underscores the potential of furan-containing compounds in developing high-performance materials with applications in defense and aerospace industries (Yu et al., 2017).

Organic Synthesis and Chemical Transformations

Studies on the transformations of furans under various conditions, such as nitration and oxidative cleavage, contribute to the broader understanding of furan chemistry. These transformations are crucial for synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science (Mochalov et al., 1983).

Anticancer Activity

The synthesis and evaluation of furan-2-ylmethyl acetamide derivatives for anticancer activity have provided insights into the therapeutic potential of these compounds. Identifying compounds with selective cytotoxic effects against cancer cell lines can guide the development of new anticancer drugs (Horishny et al., 2021).

Catalytic Synthesis and Ring-Opening Reactions

Research on catalyst-controlled ring-opening cycloisomerization reactions of cyclopropenyl carboxylates illustrates the synthetic versatility of furan derivatives. These studies contribute to advancing organic synthesis methods, enabling the production of complex molecules for pharmaceuticals and materials (Chen & Ma, 2010).

properties

IUPAC Name

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGNSABHREUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.